Difetarsone
Description
Structure
2D Structure
Properties
CAS No. |
3639-19-8 |
|---|---|
Molecular Formula |
C14H18As2N2O6 |
Molecular Weight |
460.15 g/mol |
IUPAC Name |
[4-[2-(4-arsonoanilino)ethylamino]phenyl]arsonic acid |
InChI |
InChI=1S/C14H18As2N2O6/c19-15(20,21)11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(4-8-14)16(22,23)24/h1-8,17-18H,9-10H2,(H2,19,20,21)(H2,22,23,24) |
InChI Key |
YQVALJGIKVYRNI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NCCNC2=CC=C(C=C2)[As](=O)(O)O)[As](=O)(O)O |
Canonical SMILES |
C1=CC(=CC=C1NCCNC2=CC=C(C=C2)[As](=O)(O)O)[As](=O)(O)O |
Appearance |
Solid powder |
Other CAS No. |
3639-19-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,2-di(4-arsonophenylamino)ethane decahydrate Bemarsal diphetarsone |
Origin of Product |
United States |
Historical and Conceptual Framework of Difetarsone Research
Evolution of Research Perspectives on Difetarsone
Research into this compound has primarily focused on its efficacy as an antiparasitic agent. Initially recognized as a pentavalent organic arsenical compound, early research explored its use as an amoebicide, dating back at least to 1953. journals.co.za More recently, favorable reports emerged regarding its activity against Trichuris trichiura, commonly known as the whipworm. journals.co.zaglpbio.com This shift in focus highlights an evolution in the understanding of this compound's potential applications, moving from amoebiasis to include helminthic infections. Studies in the early 1970s specifically evaluated this compound for treating T. trichiura infections, particularly in children where the infection can lead to significant health issues like diarrhea, dysentery, and anemia. journals.co.zabmj.com
This compound within the Historical Trajectory of Anthelmintic Compound Research
This compound's place in the history of anthelmintic research is situated within the broader context of the development and use of compounds to treat parasitic infections. The history of treating internal parasites in animals and humans includes the use of rudimentary methods like plant extracts and metals, including arsenic, prior to the 20th century. uark.edunih.govresearchgate.net The 20th century saw the introduction of chemically defined and more target-specific molecules. nih.govresearchgate.net Arsenicals, such as sodium arsanilate, were among the early chemotherapeutic agents explored for parasitic diseases like trypanosomiasis, although toxicity was a concern. massey.ac.nz
The period between 1960 and 1980 marked significant progress in the development of anthelmintics with diverse structures and improved safety profiles. researchgate.net While this compound, as an organic arsenical, belongs to an older class of antiparasitic agents, its continued investigation and use for specific infections like trichuriasis in the early 1970s indicate its relevance in periods when effective treatments for certain parasites were limited. journals.co.zaglpbio.com The challenges of anthelmintic resistance, which became increasingly apparent with newer drug classes introduced later, underscore the historical need for a variety of compounds with different mechanisms of action. nih.govresearchgate.netnih.gov
Chemical Synthesis Methodologies of Difetarsone and Its Analogues
Synthetic Pathways and Reaction Mechanisms
General synthetic strategies for organic molecules involve a series of reactions that build the molecular skeleton and introduce functional groups. researchgate.net Reaction mechanisms describe the step-by-step process of how atoms and electrons rearrange during a chemical transformation. mt.com Common reaction types in organic synthesis include nucleophilic substitution, addition, elimination, oxidation, and reduction. researchgate.netsathyabama.ac.in The formation of carbon-heteroatom bonds, such as carbon-arsenic bonds, is a key step in the synthesis of arsenical compounds.
The synthesis of molecules containing amine linkages, like the ethylenediamine (B42938) core in Difetarsone, often involves amination reactions. These can include the reaction of alkyl halides or other electrophiles with amines, or reductive amination of carbonyl compounds. The specific conditions and reagents used would depend on the desired regioselectivity and yield.
Given the structure of this compound, a plausible synthetic approach would involve introducing the arsonic acid groups onto a precursor containing the N,N'-ethylenebis(phenylamine) core, or constructing the core from precursors already bearing the arsonic acid functionalities. The arsonic acid group, -AsO(OH)₂, is typically introduced through reactions involving arsenic compounds like arsenic acid or arsenic trioxide.
Development of Novel Synthetic Approaches
While specific novel synthetic approaches solely for this compound were not found, research in the synthesis of related organoarsenic compounds and other complex molecules highlights the ongoing efforts in this area. The development of new methodologies is often driven by the need to access molecules with desirable properties more effectively.
Derivatization Strategies for Structural Modification
Derivatization strategies involve chemically modifying a compound to create new derivatives with altered properties. researchgate.netnih.gov This is a common practice in medicinal chemistry and chemical biology to explore structure-activity relationships, improve pharmacokinetic properties, or introduce tags for analysis or imaging. researchgate.netnih.govnih.gov
For this compound, derivatization could involve modifications to the arsonic acid groups or the amine linker. Potential strategies might include:
Esterification or amidation of the arsonic acid groups.
Alkylation or acylation of the amine nitrogen atoms.
Introduction of substituents onto the phenyl rings.
These modifications would require appropriate reaction conditions and reagents depending on the desired transformation. The synthesis of analogues often involves similar synthetic pathways to the parent compound but with variations in the starting materials or reaction steps to incorporate different substituents or structural features. wiley-vch.dednu.dp.ua
Advanced Analytical Techniques for Difetarsone Characterization and Quantification in Research Matrices
Spectroscopic Methodologies in Difetarsone Research
Spectroscopic techniques are fundamental tools for elucidating the structure and properties of chemical compounds. Their application to this compound provides insights into its molecular composition and functional groups.
Mass Spectrometry (MS) Techniques
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound wikipedia.orgfrontiersin.org. This technique is valuable for confirming the molecular formula of this compound and identifying its characteristic fragments. One search result indicates that MS analysis of this compound can show a signal corresponding to [M-H2O-H]+ medkoo.com. MS is considered a "gold analytical tool" due to its ability to provide direct molecular structural information with high selectivity and sensitivity frontiersin.org. Different ionization sources and mass analyzers can be coupled with separation techniques like chromatography for comprehensive analysis wikipedia.orgnih.gov.
Vibrational Spectroscopy (Infrared and Raman) for Structural Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing a unique "fingerprint" for identification and structural analysis sepscience.comksu.edu.sa. IR spectroscopy relies on the absorption of light by molecular vibrations that cause a change in dipole moment, while Raman spectroscopy is based on the inelastic scattering of light due to changes in molecular polarizability ksu.edu.samt.com. These techniques offer complementary information about molecular structure and bonding sepscience.comslideshare.net. While specific IR or Raman spectra for this compound were not found in the search results, these methods are widely used for drug characterization and polymorph identification in pharmaceutical research sepscience.com. IR spectroscopy is particularly sensitive to functional groups with strong dipoles, while Raman spectroscopy is sensitive to homo-nuclear bonds like C-C and C=C ksu.edu.sa.
Electronic Absorption Spectroscopy (UV-Vis) in Research
Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum msu.edushu.ac.uk. This technique provides information about the electronic transitions within a molecule, particularly those involving pi and n electrons in chromophores shu.ac.uklibretexts.org. UV-Vis spectroscopy can be used for quantitative analysis based on Beer's Law, which relates absorbance to concentration shu.ac.uk. It can also provide insights into the electronic structure of a molecule nih.gov. While specific UV-Vis data for this compound is not detailed in the search results, UV-Vis detection is often coupled with chromatographic methods for the analysis of compounds that absorb in this region researchgate.net.
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from complex matrices and quantifying it.
High-Performance Liquid Chromatography (HPLC) in this compound Research
High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for separating, identifying, and quantifying each component in a mixture jmp.com. It involves passing a liquid mobile phase containing the sample through a stationary phase jmp.com. The separation is based on the differential interactions of the analytes with the stationary and mobile phases. HPLC is often coupled with various detectors, including UV-Vis detectors and mass spectrometers researchgate.netgoogleapis.com. One search result mentions HPLC analysis of this compound medkoo.com. HPLC methods can be optimized by adjusting parameters such as mobile phase composition, flow rate, and column temperature to achieve sufficient separation and sensitivity for the target analyte jmp.comnih.gov. Quantification in HPLC is typically achieved by using calibration curves based on the peak areas of standards nih.gov.
Gas Chromatography (GC) and Hyphenated Techniques (GC-MS)
Gas Chromatography (GC) is an analytical technique used to separate volatile and semi-volatile compounds within a mixture. filab.fr In GC, a sample is vaporized and transported through a chromatographic column by an inert carrier gas. nust.edu.pk Compounds in the mixture separate based on their differential partitioning between the stationary phase of the column and the mobile gas phase. nust.edu.pk
When coupled with Mass Spectrometry (MS), GC-MS becomes a powerful hyphenated technique. filab.frjocpr.com GC-MS combines the separation capabilities of GC with the mass analysis capabilities of MS. filab.frjocpr.com After separation by GC, the eluted compounds enter the mass spectrometer, where they are ionized, and the resulting ions are detected based on their mass-to-charge ratio (m/z). uni.luwikipedia.orgnust.edu.pk This provides structural information and allows for the identification and quantification of individual components in a complex mixture. wikipedia.orgfilab.frjocpr.com GC-MS is particularly well-suited for the analysis of non-polar volatile compounds. filab.fr Chemical derivatization may be employed prior to GC-MS analysis to enhance volatility, improve separation, or increase detector response for certain analytes. jfda-online.com
While GC-MS is a widely used technique for analyzing various organic molecules filab.fr, specific applications, parameters, and findings related to the GC or GC-MS analysis of this compound in research matrices were not detailed in the provided search results.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated analytical technique that couples the separation power of liquid chromatography (LC) with the detection and identification capabilities of mass spectrometry (MS). wikipedia.org LC is particularly effective for separating compounds that are non-volatile or thermally labile, making it complementary to GC. wikipedia.org In LC, the mobile phase is a liquid that carries the sample through a stationary phase, typically packed into a column. wikipedia.orgnust.edu.pk Separation occurs based on interactions between the analytes, the stationary phase, and the mobile phase. wikipedia.org
LC-MS is widely used for the analysis of complex samples of environmental and biological origin, including biochemical, organic, and inorganic compounds. wikipedia.org It is a preferred technique for metabolomics due to its broad coverage of various chemicals. wikipedia.org The MS component of LC-MS provides sensitive and selective detection, offering spectral information that aids in identifying or confirming the identity of separated components. wikipedia.org LC-MS, and specifically LC-MS/MS (tandem mass spectrometry), is considered a leading analytical technique in various fields, including pharmaceutical laboratories, due to its high sensitivity and ability to simultaneously detect and quantify multiple analytes. wikipedia.orgmdpi.com
Although LC-MS is a valuable tool for analyzing a wide range of compounds in complex matrices wikipedia.orgmdpi.comnih.gov, specific research findings, methods, or data tables pertaining to the LC-MS analysis of this compound were not found in the provided search results. Some results mention LC-MS in a general context of analytical techniques googleapis.comjocpr.combenthambooks.com or for the analysis of other compounds mdpi.comnih.gov.
Advanced Hybrid and Interdisciplinary Analytical Approaches
Advanced hybrid and interdisciplinary analytical approaches combine multiple techniques or draw upon methodologies from different scientific disciplines to achieve more comprehensive characterization and quantification of analytes in complex matrices. These approaches often integrate various chromatographic, spectroscopic, and mass spectrometric methods, along with advanced data analysis techniques. nust.edu.pkmq.edu.aujibc.ca
While the search results mention advanced analytical techniques in a broader sense, including methods like X-ray Diffraction (XRD), Nuclear Magnetic Resonance (NMR) spectroscopy, Raman spectroscopy, and Near-Infrared (NIR) spectroscopy for structural analysis and characterization acs.orgjocpr.com, and discuss the importance of organizing and analyzing qualitative data using matrices in research insight7.ioinsight7.iowaldenu.eduresearchgate.net, there was no specific information found regarding the application of advanced hybrid or interdisciplinary analytical approaches specifically for the characterization and quantification of this compound in research matrices. The concept of "matrix analysis" was mentioned in the context of data analysis and organizing research insight7.ioinsight7.iowaldenu.eduresearchgate.netmlr.press, and material composition in products onsemi.com, but not in the context of analyzing this compound within a physical matrix using advanced hybrid techniques.
Based on the provided search results, detailed information on the application of advanced hybrid and interdisciplinary analytical approaches specifically for this compound characterization and quantification is not available.
Preclinical Biological Investigations of Difetarsone
In Vitro Studies on Cellular and Parasitic Systems
In vitro studies have been instrumental in understanding the direct effects of Difetarsone on target parasites and exploring potential mechanisms of action at the cellular level.
Evaluation in Parasite Culture Models
Research involving parasite culture models has demonstrated the direct impact of this compound on the viability and growth of specific parasites. Notably, this compound has been utilized in studies investigating treatments for infections caused by Entamoeba histolytica, a protozoan parasite responsible for amoebiasis ontosight.aimedkoo.comwikipedia.orgclinicalpub.com. In vitro evaluation of potential anti-amoebic agents often involves culturing E. histolytica trophozoites and assessing the inhibition of their growth or survival upon exposure to the compound nih.govscielo.org.mxplos.orgmdpi.com. While specific quantitative data for this compound from these culture models were not detailed in the available information, its classification and historical use as an amebicide indicate that such studies formed a basis for understanding its direct antiparasitic effects ontosight.aiclinicalpub.com.
Beyond protozoa, this compound has also been recognized for its efficacy against the helminth Trichuris trichiura medkoo.comwikipedia.orgclinicalpub.comncats.ionih.gov. In vitro studies for anthelmintic compounds targeting parasites like Trichuris can involve assessing the paralysis or mortality of adult worms maintained ex vivo or evaluating the impact on the development and infectivity of parasite eggs plos.org.
Cellular Bioassays and Mechanistic Explorations
Cellular bioassays have been employed to delve into the potential mechanisms by which this compound exerts its effects on parasites. As an arsenical, the mechanism of action of this compound is believed to involve the inhibition of vital enzymes within the parasite, which can ultimately lead to cell death ontosight.ai. Arsenical compounds are known to form covalent bonds with sulfhydryl groups in proteins, potentially disrupting enzymatic function by forming stable As-S bonds ontosight.ai. This interaction with essential parasitic enzymes is considered a likely pathway for this compound's antiparasitic activity ontosight.ai.
Studies exploring the cellular impact of antiparasitic compounds, including arsenicals, often utilize various bioassays to assess cellular processes and targets. These can include evaluations of metabolic activity, enzyme inhibition assays, and investigations into structural or morphological changes induced in the parasite cells upon exposure to the compound mdpi.com.
Impact on Protozoan and Helminthic Pathogen Biology
The in vitro investigations highlight this compound's impact on the biology of both protozoan and helminthic pathogens. Against Entamoeba histolytica, the focus has been on its amebicidal activity, targeting the trophozoite stage responsible for invasive disease ontosight.aiclinicalpub.com. The disruption of vital enzymatic processes is a key aspect of its effect on these protozoa ontosight.ai.
In the context of helminthic infections, particularly Trichuris trichiura, this compound's activity targets the whipworm medkoo.comwikipedia.orgclinicalpub.comncats.ionih.gov. Studies on related helminths and anthelmintics utilize in vitro methods to assess effects on worm motility, survival, and egg viability, providing insights into how compounds like this compound might interfere with the parasite's life cycle and physiological functions plos.org.
In Vivo Preclinical Animal Model Studies
In vivo studies using preclinical animal models have been crucial for evaluating the efficacy of this compound in a living host system and understanding its biological activity in the context of a parasitic infection.
Efficacy Assessment in Established Animal Models of Parasitic Infections
Established animal models have been utilized to assess the efficacy of this compound against parasitic infections. For Entamoeba histolytica, rodent models, such as rats and mice, are commonly employed to study intestinal amoebiasis and evaluate the effectiveness of anti-amoebic drugs nih.govpagepress.orgnih.govplos.org. These models can mimic aspects of human infection, allowing for the assessment of a compound's ability to reduce parasite burden and mitigate disease pathology nih.govpagepress.org. While detailed efficacy data for this compound in these specific models were not extensively provided in the search results, its historical use for treating amoebiasis suggests that in vivo studies in relevant animal models supported its clinical application ontosight.aiclinicalpub.com.
For Trichuris trichiura, studies have investigated this compound's effectiveness in treating whipworm infestations medkoo.comnih.govnih.gov. Animal models for trichuriasis, such as the Trichuris muris model in mice, are valuable tools for evaluating anthelmintic compounds against this type of nematode researchgate.netplos.org. These models allow researchers to assess parameters such as worm expulsion rates and reduction in egg counts following treatment, providing in vivo evidence of a drug's anthelmintic efficacy.
Comparative Biological Activity Across Different Animal Host-Parasite Systems
Preclinical investigations often involve comparing the biological activity of a compound across different animal host-parasite systems or against other established treatments. While direct comparative studies of this compound with a wide range of other antiparasitic drugs in various animal models were not extensively detailed in the provided information, the context of its use alongside or in comparison to other amebicides and anthelmintics has been noted nih.govpagepress.orguab.eduresearchgate.net.
Studies evaluating treatments for amoebiasis in animal models frequently compare novel or existing drugs to standard therapies like metronidazole (B1676534) nih.govpagepress.org. Similarly, efficacy studies for anthelmintics targeting Trichuris often involve comparisons with benzimidazoles or other commonly used drugs plos.orgresearchgate.net. These comparative assessments in animal models help to position the efficacy of a compound like this compound relative to other available treatments and understand its potential utility in different parasitic infections.
Due to the limitations of the available search results, detailed quantitative data tables presenting specific efficacy percentages, parasite load reductions, or comparative statistics for this compound in various in vitro and in vivo models could not be generated. The information primarily provides a qualitative overview of the types of preclinical studies conducted and the parasites against which this compound has shown activity.
Investigation of Systemic Biological Effects in Animal Models
Investigations into the systemic biological effects of this compound in animal models require specific studies detailing the compound's impact across various physiological systems in different animal species. While this compound is recognized as an organoarsenic compound with potential biological activity, including antiparasitic properties, detailed research findings and data tables specifically focused on its systemic effects in animal models were not available in the consulted search results.
General preclinical research in animal models serves as a crucial step in understanding the potential effects of a compound before human trials, allowing for the assessment of biological activity and systemic impact in a controlled environment. mdpi.combiotechfarm.co.ilthemedicon.comscielo.brrevespcardiol.org Animal models are selected based on their relevance to the human condition or disease being studied, and various species, including rodents, rabbits, dogs, and non-human primates, are utilized depending on the research objectives. themedicon.comscielo.brfrontiersin.orgmdpi.commdpi.comfrontiersin.org Studies in animal models can explore a wide range of systemic effects, such as impacts on organ function (e.g., hepatic, renal, cardiovascular), neurological responses, and hematological parameters. revespcardiol.orgresearchopenworld.comnih.govnih.gov
Arsenic compounds, in general, are known to exert systemic toxicity in animals, with variations in effects depending on the chemical form, dose, and species. researchopenworld.comclu-in.orgnih.govcluin.org Studies on various arsenic compounds in animal models have indicated potential for effects on the nervous system, gastrointestinal tract, and blood cell production at high doses. clu-in.org However, information specifically pertaining to detailed systemic biological effects, including specific research findings or quantitative data for this compound in animal models, was not found within the scope of this search.
Molecular and Biochemical Mechanisms of Difetarsone Action
Elucidation of Molecular Targets
The precise molecular targets of Difetarsone within parasitic organisms are not yet fully elucidated. However, based on the known reactivity of other arsenical compounds, it is widely hypothesized that this compound's primary targets are proteins containing sulfhydryl (thiol) groups. Trivalent arsenicals, the likely active form of this compound within the cell, exhibit a high affinity for these thiol groups, which are critical for the structure and function of numerous enzymes and proteins.
One of the key proposed targets for arsenicals in some protozoa is thioredoxin reductase, a crucial enzyme in the parasite's antioxidant defense system. Inhibition of this enzyme would lead to an accumulation of reactive oxygen species (ROS), causing significant oxidative stress and subsequent damage to cellular components, ultimately leading to parasite death. While direct inhibition of Entamoeba histolytica or Trichuris trichiura thioredoxin reductase by this compound has not been definitively demonstrated, it remains a primary area of investigation.
Another potential molecular target is the unique thiol metabolism found in some protozoan parasites. For instance, in trypanosomes, the trypanothione (B104310) system is a primary target for arsenical drugs. While Entamoeba histolytica does not possess a trypanothione system, it does have a robust thiol-dependent antioxidant system that could be susceptible to disruption by this compound.
Interference with Parasite-Specific Biochemical Pathways
This compound is believed to exert its antiparasitic effects by disrupting essential biochemical pathways within the parasite. Given the anaerobic or microaerophilic nature of parasites like Entamoeba histolytica, their energy metabolism relies heavily on glycolysis.
Several key enzymes in the glycolytic pathway contain critical cysteine residues in their active sites, making them potential targets for inhibition by trivalent arsenicals. The binding of this compound to these enzymes could disrupt their catalytic activity, thereby blocking the production of ATP and crippling the parasite's energy supply. While specific studies detailing the direct inhibition of E. histolytica glycolytic enzymes by this compound are limited, the central role of glycolysis in this parasite makes it a highly probable target pathway.
Furthermore, arsenicals are known to interfere with cellular respiration and metabolism in various organisms. By targeting enzymes involved in these core processes, this compound could create a metabolic crisis within the parasite, leading to its demise. The specificity of this compound for parasite pathways over host pathways is a critical aspect of its therapeutic action, though the molecular basis for this selectivity is not entirely understood.
Modulation of Host-Parasite Interactions at the Molecular Level
The interaction between a parasite and its host is a complex interplay of molecular signals. There is emerging evidence that antiparasitic drugs can modulate these interactions. While direct molecular evidence for this compound is scarce, it is plausible that the drug could alter the expression or function of parasite surface proteins that are crucial for adhesion to host cells and invasion of tissues. By modifying these surface molecules, this compound could hinder the parasite's ability to establish and maintain an infection.
On the host side, parasitic infections trigger a complex immune response. While the direct immunomodulatory effects of this compound are not well-characterized, it is known that the host's inflammatory response to Entamoeba histolytica can contribute to tissue damage. It is possible that by reducing the parasite load, this compound indirectly modulates the host's immune response, leading to a decrease in inflammation-mediated pathology. For instance, studies on human amoebic colitis have shown a mixed Th1/Th2 cytokine response during the early stages of infection. nih.gov By eliminating the parasite, this compound would alter the antigenic stimulation that drives this cytokine production. However, direct modulation of host immune cell signaling pathways by this compound at the molecular level has not been demonstrated.
Cellular and Subcellular Localization Studies
Understanding where a drug accumulates within a cell is crucial to identifying its mechanism of action. To date, there is a notable lack of published studies specifically detailing the cellular and subcellular localization of this compound within protozoan or helminth parasites.
However, studies on other arsenic compounds in different cell types provide some potential insights. For example, research on the subcellular distribution of inorganic and methylated arsenic compounds in human urothelial cells and hepatocytes has shown that arsenic can accumulate in the nuclei, mitochondria, and ribosomes. nih.gov Another study on arsenic nanoparticles in rat hepatocytes suggested that lysosomes might be a primary target organelle. nih.gov
The cellular uptake of arsenicals can occur through various transporters, including aquaglyceroporins and hexose (B10828440) permeases. Once inside the parasite, the distribution of this compound would likely be influenced by its chemical properties and its affinity for specific subcellular compartments and molecules. Further research employing techniques such as fluorescently tagging this compound or using advanced imaging mass spectrometry is needed to visualize its precise location within parasite cells. This information would be invaluable in pinpointing its sites of action and understanding its toxic effects on the parasite.
Enzyme Inhibition and Receptor Binding Mechanisms
The primary mechanism of enzyme inhibition by trivalent arsenicals, the presumed active form of this compound, is through their covalent interaction with sulfhydryl groups of cysteine residues within proteins. This binding can lead to a conformational change in the enzyme, rendering it inactive. As mentioned previously, key metabolic enzymes, particularly those in the glycolytic pathway and antioxidant defense systems, are likely targets.
For instance, thioredoxin reductase, a critical enzyme in maintaining the reduced intracellular environment, is a known target for other arsenicals. nih.gov The inhibition of this enzyme by this compound would disrupt the parasite's ability to counteract oxidative stress.
Regarding receptor binding, there is currently no direct evidence to suggest that this compound's primary mechanism of action involves binding to specific parasite receptors in a lock-and-key fashion, as is common for many other drugs. Instead, its broad reactivity with thiol groups suggests a more general, yet potentially potent, mode of action. It is possible that this compound could interact with surface proteins of parasites, such as those on Trichuris trichiura, which could interfere with their function without involving a classical receptor-ligand binding event. nih.govnih.gov However, the primary mechanism is thought to be intracellular, following its transport into the parasite.
Below is a table summarizing the potential enzyme targets and their roles, which are hypothesized to be inhibited by this compound based on the known mechanisms of arsenical compounds.
| Potential Enzyme Target | Parasite | Pathway/Function | Potential Consequence of Inhibition |
| Thioredoxin Reductase | Entamoeba histolytica, Trichuris trichiura | Antioxidant Defense | Increased oxidative stress, cellular damage |
| Glycolytic Enzymes (e.g., GAPDH) | Entamoeba histolytica | Energy Metabolism (Glycolysis) | ATP depletion, metabolic collapse |
| Cysteine Proteases | Entamoeba histolytica | Virulence, Tissue Invasion | Reduced pathogenicity |
Computational and Theoretical Research on Difetarsone
In Silico Modeling of Drug-Target Interactions
In silico modeling of drug-target interactions aims to predict how a molecule like Difetarsone might bind to a biological target, such as a protein or enzyme. This often involves techniques like molecular docking. While the search results discuss in silico target profiling and modeling in the context of predicting drug behavior, such as hERG blocking activity for a list of drugs including this compound, detailed findings specifically on this compound's predicted interactions with particular biological targets are not provided. europa.eueuropa.eu
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics simulations and conformational analysis are computational techniques used to study the physical movements of atoms and molecules over time. This can provide insights into a molecule's flexibility, stable shapes (conformations), and how it interacts with its environment or a target. No specific information regarding molecular dynamics simulations or conformational analysis performed on this compound was found in the provided search results.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling involves creating mathematical models that relate a chemical compound's structural properties to its biological activity. These models can be used to predict the activity of new compounds or to understand which structural features are important for activity. The search results mention QSAR modeling as a method used in drug development to compare properties of chemicals and predict similar binding properties for a receptor. googleapis.comepo.org One search result mentions 3D QSAR modeling being used for a list of drugs, which includes this compound, to predict hERG blocking activity. europa.eueuropa.eu However, specific QSAR models developed for this compound or detailed findings from such studies were not available in the provided snippets.
Predictive Algorithms for Biological Activity
Predictive algorithms for biological activity use computational models, often based on machine learning or statistical methods, to forecast whether a compound will exhibit a certain biological effect. These algorithms can be trained on existing data of compounds with known activities. The search results discuss the use of predictive algorithms and AI models in chemistry, biology, and medicine for developing new hypotheses and predicting biological activities. uni-bonn.debiorxiv.orgnumberanalytics.comillinois.edu While this compound is mentioned in the context of drug lists that might be subject to such analyses, specific applications of predictive algorithms to determine or forecast this compound's biological activities or properties were not detailed in the search results.
Network Pharmacology Approaches
Network pharmacology is an approach that studies the complex interactions between drugs, targets, and diseases within biological networks. It aims to understand how a drug affects multiple components of a biological system. The search results mention network analysis algorithms being used to identify critical proteins in disease pathways by modeling biological systems as complex interaction networks. numberanalytics.com However, no specific information on the application of network pharmacology approaches to study this compound was found in the provided snippets.
Structure Activity Relationship Sar and Analogue Development
Systematic Modification and Design of Difetarsone Analogues
This compound's chemical structure includes two arsonic acid groups linked by an ethylenediamine (B42938) bridge to phenyl rings. medkoo.cominvivochem.comnih.gov Systematic modification of this structure would involve altering different parts of the molecule to observe the impact on its antiparasitic activity. Potential areas for modification could include:
Alterations to the arsonic acid groups.
Changes to the phenyl rings, such as adding different substituents.
Modifications of the ethylenediamine linker.
While specific detailed studies on the systematic modification and design of this compound analogues were not extensively detailed in the search results, the general principles of SAR suggest that such modifications would be undertaken to explore their effect on biological activity. wikipedia.orgcollaborativedrug.comazolifesciences.com Historically, organoarsenic compounds like this compound have been used as antiparasitics, and analogue development in this class has occurred. ontosight.aiwdh.ac.idwikipedia.org For example, the substitution of a hydrogen on an amino function with a triazine ring in an analogue related to arsanilic acid led to the development of melarsen (B1215594) derivatives with reduced toxicity compared to earlier arsenicals. wdh.ac.id This highlights the potential for structural changes to impact the properties of arsenic-containing antiparasitics.
Correlating Structural Features with Biological Activity in Preclinical Models
Correlating the structural features of this compound and its analogues with their biological activity would typically involve testing these compounds in preclinical models of parasitic infections, such as Trichuris trichiura or Entamoeba histolytica in vitro or in animal models. invivochem.comwikipedia.org By comparing the activity levels of different analogues with their specific structural variations, researchers can identify which parts of the molecule are essential for activity and which modifications enhance or diminish it.
The search results indicate that this compound has shown effectiveness against Trichuris trichiura and Entamoeba histolytica in studies. medkoo.cominvivochem.comwikipedia.org While detailed data tables comparing the activity of numerous this compound analogues were not found, the principle of correlating structure with activity is fundamental to the development of new therapeutic agents. wikipedia.orgcollaborativedrug.comazolifesciences.com
Exploration of Pharmacophore Models
A pharmacophore model describes the essential features of a molecule that are required for its biological activity, arranged in a specific three-dimensional orientation. googleapis.comepo.org Exploring pharmacophore models for this compound would involve identifying the key structural elements responsible for its interaction with its biological target(s) in parasites. These features likely include the arsonic acid groups and potentially elements of the linker and phenyl rings that contribute to binding or activity.
While no specific published pharmacophore model for this compound was found in the search results, the concept of pharmacophore modeling is a standard approach in drug discovery to understand the structural requirements for activity and to design new compounds that fit this model. googleapis.comepo.org Given that this compound is an organoarsenic compound used as an antiprotozoal agent, its pharmacophore would be related to features that interact with parasitic biochemical pathways, possibly involving enzymes susceptible to arsenical compounds. wikipedia.orgontosight.ai
Impact of Substituent Effects on Efficacy
The impact of substituent effects on the efficacy of this compound analogues would be studied by introducing different chemical groups (substituents) onto the core structure, particularly on the phenyl rings or the ethylenediamine linker, and observing how these changes affect antiparasitic activity. wikipedia.org Electron-donating or electron-withdrawing effects of substituents, as well as their size and lipophilicity, can influence a molecule's interaction with its target, its absorption, distribution, metabolism, and excretion (ADME) properties.
Advanced Research Methodologies and Future Perspectives for Difetarsone Studies
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)
Omics technologies, including genomics, proteomics, and metabolomics, provide comprehensive views of biological systems at the molecular level bmrb.ioisaaa.orgresearchgate.net. Genomics studies the entire set of genes, while proteomics focuses on the complete set of proteins, and metabolomics examines the full complement of metabolites within a biological sample bmrb.ioisaaa.orgresearchgate.net. Integrating these approaches can offer a holistic understanding of how a compound interacts with a biological system.
In the context of antiparasitic agents like Difetarsone, applying omics technologies could potentially:
Identify genetic factors in the parasite or host that influence susceptibility or resistance to this compound. Genomics could help in understanding the genetic makeup of Trichuris trichiura or Entamoeba histolytica and how their genes respond to the compound. bmrb.ioisaaa.org
Elucidate the protein targets of this compound in the parasite or host. Proteomics could help identify which proteins are affected by this compound exposure, providing insights into its mechanism of action. bmrb.ioisaaa.org
Analyze the metabolic pathways altered by this compound. Metabolomics could reveal changes in the levels of various metabolites in response to the compound, indicating affected biochemical processes. bmrb.ioisaaa.orgresearchgate.net
While these technologies hold potential for studying the effects of this compound, the conducted search did not yield specific studies where genomics, proteomics, or metabolomics were directly applied to research on this compound. Research in these areas is common for understanding drug mechanisms and resistance in various fields, including infectious diseases and toxicology isaaa.orgugent.benih.gov.
Application of Advanced Imaging Techniques in Preclinical Research
Advanced imaging techniques play a crucial role in preclinical research by allowing non-invasive visualization and characterization of biological processes in living organisms and in vitro models amsterdamumc.orgperceptive.comnyu.edufrontiersin.orgnih.gov. Techniques such as PET, SPECT, MRI, and optical imaging can provide spatial and temporal information about compound distribution, target engagement, and physiological effects amsterdamumc.orgperceptive.comnyu.edufrontiersin.orgnih.gov.
For this compound, advanced imaging could potentially be used to:
Track the distribution and accumulation of labeled this compound in infected host tissues and within parasites.
Assess the impact of this compound on the morphology and function of target organs or the parasites themselves.
Monitor the host's immune response to infection and treatment with this compound.
Despite the broad applicability of these imaging techniques in preclinical studies amsterdamumc.orgperceptive.comnyu.edufrontiersin.orgnih.gov, the search results did not provide specific examples of their use in this compound research. Preclinical imaging is a valuable tool for evaluating drug candidates in animal models, offering insights into biodistribution, pharmacokinetics, and pharmacodynamics perceptive.comnih.gov.
Development of Novel In Vitro and In Vivo Models
The development of novel in vitro (cell-based or tissue-based) and in vivo (animal) models is essential for studying the efficacy, toxicity, and mechanisms of action of compounds like this compound googleapis.comnih.govnih.gov. Novel models can better recapitulate human disease conditions or parasite biology, leading to more relevant and predictive research outcomes.
For this compound, novel models could include:
Improved in vitro co-culture systems of host cells and parasites to study the direct effects of this compound on both.
Organ-on-a-chip models mimicking the human intestine to study the impact of this compound on the gut microbiome and host intestinal cells in a more physiologically relevant environment nih.gov.
Genetically modified animal models that are more susceptible to the relevant parasitic infections or that express human drug targets.
While the development of novel in vitro and in vivo models is an active area of research in parasitology and drug discovery googleapis.comnih.govnih.govresearchgate.net, the search results did not specifically mention the creation of new models for studying this compound. Existing research on this compound's efficacy against Trichuris trichiura and Entamoeba histolytica likely utilized established models available at the time of those studies invivochem.comwikipedia.orgwikipedia.orgmedkoo.com.
Emerging Research Synthesis Approaches for Preclinical Data (e.g., Meta-analysis, Systematic Reviews)
Systematic reviews and meta-analyses are powerful tools for synthesizing findings from multiple studies to provide a more robust and comprehensive understanding of a research question nih.govf1000research.comcamarades.deresearchgate.netnih.gov. While more commonly associated with clinical research, these approaches are increasingly being applied to preclinical studies to identify trends, assess the strength of evidence, and identify sources of bias nih.govf1000research.comcamarades.deresearchgate.netnih.gov.
Applying these approaches to this compound research could involve:
Conducting a systematic review of historical preclinical studies on this compound's efficacy against Trichuris trichiura or Entamoeba histolytica to synthesize the available evidence.
Performing a meta-analysis if sufficient quantitative data from comparable preclinical studies exist to derive a pooled estimate of effect size.
The search results indicate the growing use of systematic reviews and meta-analyses in preclinical research across various fields nih.govf1000research.comcamarades.deresearchgate.netnih.gov. However, no specific systematic reviews or meta-analyses focused on this compound preclinical data were identified in the search. Such analyses could be valuable for summarizing the findings from older studies and identifying areas where further research is needed.
Identification of Knowledge Gaps and Future Research Directions
Identifying knowledge gaps is a crucial step in guiding future research efforts researchgate.netwjarr.comnu.eduersj.euresearchgate.net. Based on the limited information found regarding the application of advanced research methodologies to this compound, several knowledge gaps can be identified.
Future research directions for this compound could include:
Investigating the detailed molecular mechanisms of this compound action using integrated omics approaches. This would provide a deeper understanding of how the compound affects parasite and host biology. bmrb.ioisaaa.orgresearchgate.net
Utilizing advanced imaging techniques to study the pharmacokinetics and pharmacodynamics of this compound in relevant in vivo models, providing insights into its distribution, metabolism, and interaction with target sites. amsterdamumc.orgperceptive.comnyu.edufrontiersin.orgnih.gov
Developing and utilizing novel in vitro and in vivo models that better mimic human parasitic infections to more accurately assess this compound's potential efficacy and safety. googleapis.comnih.govnih.govresearchgate.net
Conducting systematic reviews and meta-analyses of existing preclinical literature on this compound to consolidate past findings and identify areas requiring further investigation. nih.govf1000research.comcamarades.deresearchgate.netnih.gov
Exploring potential for repurposing or developing derivatives of this compound with improved efficacy, reduced toxicity, or activity against other pathogens, guided by insights from advanced research methodologies.
Given that this compound is an older arsenical compound, research interest may have shifted towards newer, less toxic treatments. However, understanding the mechanisms of older drugs using modern techniques can still provide valuable scientific insights.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 68199 |
Interactive Data Tables
Based on the search results, there is limited detailed research data specifically on this compound that would be suitable for generating complex interactive data tables related to advanced research methodologies. The information found primarily describes the compound's historical use and basic properties. Therefore, a detailed data table in the requested format cannot be generated from the available search results for the specified outline sections.
However, we can present the basic chemical properties found:
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈As₂N₂O₆ | invivochem.comnih.govuni.ludrugcentral.org |
| Molecular Weight | 460.15 g/mol (approximate) | invivochem.comnih.govuni.ludrugcentral.org |
| PubChem CID | 68199 | invivochem.comwikipedia.orgwikipedia.orgnih.govuni.ludrugcentral.org |
| CAS Number | 3639-19-8 | invivochem.comwikipedia.orgwikipedia.orgmedkoo.comnih.gov |
| Antiprotozoal Activity | Against Trichuris trichiura, Entamoeba histolytica | invivochem.comwikipedia.orgwikipedia.orgmedkoo.com |
Q & A
Q. What are the established methodologies for investigating Difetarsone’s pharmacological mechanisms in preclinical models?
To study this compound’s mechanisms, employ in vitro assays (e.g., enzyme inhibition studies, receptor-binding assays) and in vivo models (e.g., rodent toxicity/efficacy studies). Prioritize dose-response experiments to establish therapeutic windows and validate findings using controls and replicates. For novel targets, combine proteomic or transcriptomic analyses with pharmacological validation . Experimental sections should detail compound purity, preparation protocols, and statistical methods (e.g., ANOVA for efficacy comparisons) .
How should researchers formulate a focused research question on this compound’s therapeutic potential?
Use the FLOAT method :
- Focus : Narrow the scope (e.g., “Does this compound reduce hepatic inflammation in murine models?”).
- Link variables : Relate dosage (independent variable) to biomarkers like ALT/AST levels (dependent variables).
- Avoid overbroad questions : Ensure feasibility within time/resource constraints . Base questions on literature gaps, such as conflicting reports on hepatotoxicity versus efficacy .
Q. What experimental designs are optimal for assessing this compound’s efficacy in disease models?
Use randomized controlled trials (RCTs) with blinding to minimize bias. For example:
- Treatment groups : Dose escalation (low, medium, high) + placebo.
- Endpoints : Histopathological scoring, serum biomarkers, survival rates. Include power analyses to determine sample sizes and report raw data in appendices, with processed data (means ± SEM) in main texts .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s therapeutic efficacy and hepatotoxicity findings?
Conduct comparative toxicogenomics to identify dose-dependent pathways. For example:
- Multi-omics integration : Transcriptomic data (liver tissue) + metabolomic profiling (serum) to distinguish therapeutic vs. toxic thresholds.
- Longitudinal studies : Monitor toxicity markers over time in non-human primates or humanized models . Address confounding variables (e.g., age, comorbidities) using stratified analysis .
Q. What methodologies best capture long-term safety profiles of this compound in translational research?
Combine prospective cohort studies with real-world data (RWD):
Q. How should researchers design studies to optimize this compound’s therapeutic index?
Employ pharmacokinetic-pharmacodynamic (PK-PD) modeling :
- Parameters : Bioavailability, half-life, tissue distribution (via LC-MS/MS).
- Correlate exposure : Plasma concentrations vs. efficacy/toxicity endpoints. Use computational tools (e.g., PBPK modeling) to predict human dosing from preclinical data .
Methodological and Analytical Challenges
Q. What statistical approaches address heterogeneous responses to this compound in clinical trials?
Apply mixed-effects models to account for inter-individual variability. For subgroup analyses (e.g., age-stratified hepatotoxicity), use Kaplan-Meier survival curves or Cox proportional hazards models. Report confidence intervals and p-values with corrections for multiple comparisons .
Q. How can researchers ensure reproducibility in this compound studies?
Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Data transparency : Publish raw datasets in repositories (e.g., Zenodo) with metadata.
- Protocol preregistration : Detail methods on platforms like ClinicalTrials.gov to reduce reporting bias .
Ethical and Translational Considerations
Q. What ethical frameworks govern secondary use of human specimens in this compound research?
Adhere to IRB protocols for:
- Informed consent : Specify allowable research types (e.g., genomic, epidemiological).
- Data anonymization : Remove identifiers from biobanked samples. Reference guidelines from the Declaration of Helsinki and local regulations .
Q. How can systematic reviews improve evidence synthesis for this compound’s clinical applications?
Conduct PRISMA-compliant reviews to aggregate preclinical/clinical data. Use tools like ROBINS-I for bias assessment and GRADE for evidence quality grading. Highlight gaps (e.g., lack of pediatric safety data) to guide future studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
